molecular formula C22H30N6O3 B4481032 1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4481032
M. Wt: 426.5 g/mol
InChI Key: UVYLZAQSCMTDHO-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure

Properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-16-6-4-7-17(14-16)15-28-18-19(25(2)22(30)26(3)20(18)29)24-21(28)23-8-5-9-27-10-12-31-13-11-27/h4,6-7,14H,5,8-13,15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYLZAQSCMTDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCN4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the methylbenzyl and morpholinopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with a palladium catalyst.

    Substitution: Strong bases like sodium hydride (NaH) in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions. The exact pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate and used as a vasodilator.

Uniqueness

1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern and the presence of the morpholinopropyl group, which can impart distinct biological activities and chemical properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(3-MORPHOLINOPROPYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

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